molecular formula C18H17NO3S B254729 3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile

3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile

Cat. No. B254729
M. Wt: 327.4 g/mol
InChI Key: DBPGRSGHOBHSPI-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile, also known as E-2, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways in the body. 3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile has also been found to inhibit the activity of STAT3, a transcription factor that is involved in the development of various types of cancer. Additionally, 3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile has been shown to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the HIV virus.
Biochemical and Physiological Effects:
3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. 3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile has been shown to inhibit the replication of the HIV virus.

Advantages and Limitations for Lab Experiments

3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile has been extensively studied, so there is a large body of literature available on its properties and potential therapeutic applications. However, there are also some limitations to using 3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain assays. Additionally, 3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile. One area of interest is the development of 3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile analogs that have improved solubility and bioavailability. Another area of interest is the development of 3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile-based therapies for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile and its potential side effects.

Synthesis Methods

The synthesis of 3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile involves the reaction of 2-ethoxyphenylboronic acid and 4-methylphenylsulfonyl chloride with acrylonitrile. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as triethylamine. The resulting product is purified using column chromatography to yield 3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile as a white solid.

Scientific Research Applications

3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile has been studied extensively for its potential as a therapeutic agent. It has been found to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile has also been shown to have anti-cancer properties, making it a potential treatment for various types of cancer, including breast cancer and prostate cancer. Additionally, 3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile has been found to have anti-viral properties, which make it a potential treatment for viral infections such as HIV and hepatitis.

properties

Product Name

3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

(Z)-3-(2-ethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

InChI

InChI=1S/C18H17NO3S/c1-3-22-18-7-5-4-6-15(18)12-17(13-19)23(20,21)16-10-8-14(2)9-11-16/h4-12H,3H2,1-2H3/b17-12-

InChI Key

DBPGRSGHOBHSPI-ATVHPVEESA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)C

SMILES

CCOC1=CC=CC=C1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=CC=C1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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